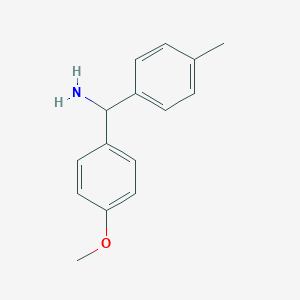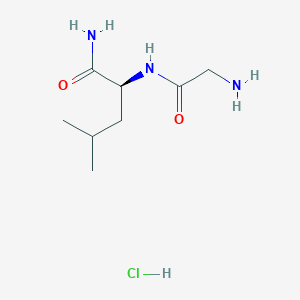
Gly-Leu amide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gly-Leu amide hydrochloride is a peptide compound that has gained attention in recent years due to its potential applications in scientific research. This compound is composed of two amino acids, glycine and leucine, and is commonly used in laboratory experiments to study the biochemical and physiological effects of peptides.
Mécanisme D'action
The mechanism of action of Gly-Leu amide hydrochloride is not fully understood. However, it is believed to interact with various proteins and enzymes in the body, leading to changes in their activity and function.
Effets Biochimiques Et Physiologiques
Studies have shown that Gly-Leu amide hydrochloride can have a variety of biochemical and physiological effects. These effects include the modulation of protein-protein interactions, the stabilization of peptide structures, and the regulation of enzymatic activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Gly-Leu amide hydrochloride in laboratory experiments is its stability and resistance to degradation. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using Gly-Leu amide hydrochloride is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of Gly-Leu amide hydrochloride. One area of interest is the development of new synthesis methods that can improve the yield and purity of this compound. Another area of interest is the investigation of its potential therapeutic applications, such as in the treatment of neurological disorders or cancer. Additionally, further research is needed to fully understand the mechanism of action of Gly-Leu amide hydrochloride and its effects on various biological processes.
Méthodes De Synthèse
The synthesis of Gly-Leu amide hydrochloride involves the solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The final product is then cleaved from the solid support and purified using various chromatographic techniques.
Applications De Recherche Scientifique
Gly-Leu amide hydrochloride has been used in a variety of scientific research applications, including the study of peptide-protein interactions, peptide folding, and peptide stability. This compound has also been used to investigate the role of peptides in various biological processes, such as cell signaling and neurotransmission.
Propriétés
Numéro CAS |
15855-88-6 |
|---|---|
Nom du produit |
Gly-Leu amide hydrochloride |
Formule moléculaire |
C8H18ClN3O2 |
Poids moléculaire |
223.7 g/mol |
Nom IUPAC |
(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-5(2)3-6(8(10)13)11-7(12)4-9;/h5-6H,3-4,9H2,1-2H3,(H2,10,13)(H,11,12);1H/t6-;/m0./s1 |
Clé InChI |
GMQLFFQMNNLUNX-RGMNGODLSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N)NC(=O)CN.Cl |
SMILES |
CC(C)CC(C(=O)N)NC(=O)CN.Cl |
SMILES canonique |
CC(C)CC(C(=O)N)NC(=O)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



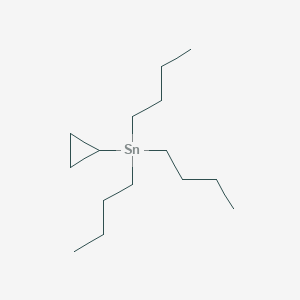
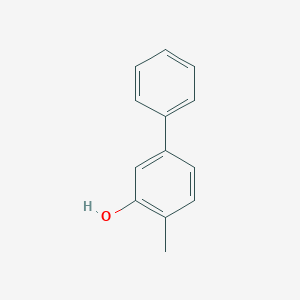
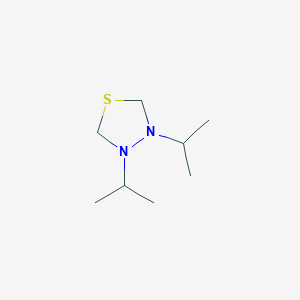
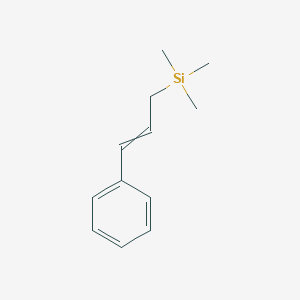
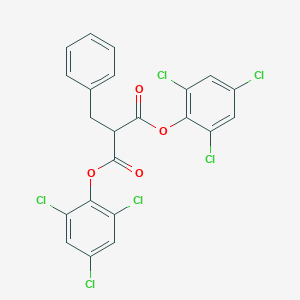
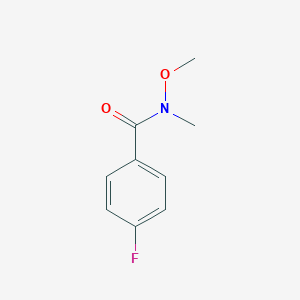
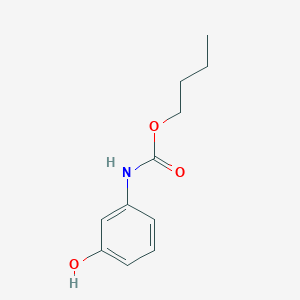
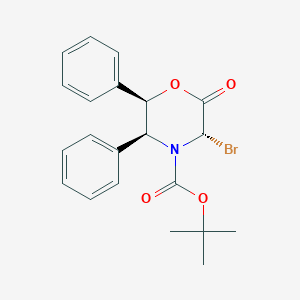
![4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B177475.png)
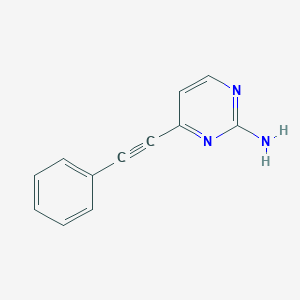
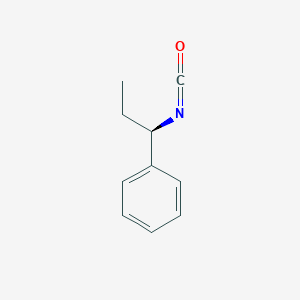
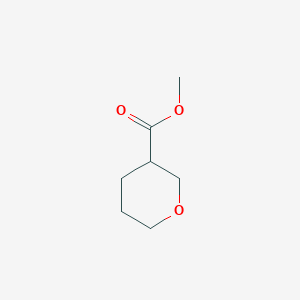
![4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde](/img/structure/B177483.png)
